molecular formula C15H20ClNO B2890082 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide CAS No. 1153022-44-6

2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

Cat. No. B2890082
CAS RN: 1153022-44-6
M. Wt: 265.78
InChI Key: BIHJSEKPLJLDBH-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide is a chemical compound with the CAS Number: 1153022-44-6 . It has a molecular weight of 265.78 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide include a molecular weight of 265.78 . It is a powder that is stored at room temperature . Unfortunately, no further information on its physical and chemical properties could be found from the web search results.

Scientific Research Applications

Synthesis of Novel Compounds

A study outlines the synthesis of potent retinoid X receptor-selective retinoids, which are evaluated for their potential in treating non-insulin-dependent diabetes mellitus (NIDDM). The synthesis employs a core tetrahydronaphthalene, which is prepared using an AlCl₃-catalyzed Friedel-Crafts alkylation, demonstrating the compound's utility in complex chemical syntheses (Faul et al., 2001).

Probing Selective Binding and Activity

Another research explores the substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives to examine sigma-subtype affinities and selectivities, revealing the compound's significance in developing PET tools for sigma receptor studies and potential antiproliferative activities in tumor research (Berardi et al., 2005).

Exploring Antimicrobial and Cytotoxic Activities

A study synthesizes and investigates a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives for their antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents with potential applications in combating bacterial and fungal infections (Dawbaa et al., 2021).

Development of Antidepressants

Research on A-80426, a compound combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, suggests its utility in developing novel antidepressants, showcasing the compound's potential in neuropsychiatric drug development (Meyer et al., 1995).

Safety and Hazards

The safety information for 2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide includes several hazard statements: H315, H318, H335 . These correspond to skin irritation, eye damage, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10(16)15(18)17-11(2)13-8-7-12-5-3-4-6-14(12)9-13/h7-11H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHJSEKPLJLDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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